molecular formula C8H7IO B3079764 1-Iodo-4-vinyloxy-benzene CAS No. 1074-57-3

1-Iodo-4-vinyloxy-benzene

Cat. No.: B3079764
CAS No.: 1074-57-3
M. Wt: 246.04 g/mol
InChI Key: FYGIBTGQKKDQNV-UHFFFAOYSA-N
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Description

1-Iodo-4-vinyloxy-benzene is an organic compound with the molecular formula C8H7IO. It is characterized by the presence of an iodine atom and a vinyloxy group attached to a benzene ring. This compound is utilized in various chemical reactions and has significant applications in scientific research, particularly in organic synthesis and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-vinyloxy-benzene can be synthesized through several methods. One common approach involves the reaction of 2-iodophenol with 1,2-dibromoethane in the presence of potassium carbonate (K2CO3) in acetone. The reaction mixture is stirred at room temperature for 14 hours and then refluxed for 6 hours. The product is then extracted and purified using silica gel column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-vinyloxy-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Polymerization Reactions: The vinyloxy group can participate in radical and cationic polymerizations, leading to the formation of polymers with specific structural units.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Polymerization: Radical initiators or cationic catalysts are employed to facilitate polymerization reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Polymers: The polymerization of this compound can yield polymers with unique properties, useful in coatings and adhesives.

Scientific Research Applications

1-Iodo-4-vinyloxy-benzene has diverse applications in scientific research:

    Organic Synthesis: It is used in iodocyclization processes to synthesize various organic compounds, including benzofurans and benzoxazines.

    Polymer Chemistry: The compound’s ability to undergo polymerization makes it valuable in the development of new polymeric materials with specific properties.

    Catalysis: It serves as a model substrate in catalytic studies, particularly in the hydrogenation of nitro compounds.

Mechanism of Action

The mechanism by which 1-Iodo-4-vinyloxy-benzene exerts its effects involves the formation of covalent bonds during chemical reactions. The iodine atom and vinyloxy group play crucial roles in these reactions, facilitating the formation of new bonds and the creation of complex molecular structures.

Comparison with Similar Compounds

  • 1-Iodo-2-(vinyloxy)benzene
  • 1-Iodo-3-(vinyloxy)benzene
  • 1-Iodo-4-(vinyloxy)benzene

Comparison: 1-Iodo-4-vinyloxy-benzene is unique due to the specific positioning of the iodine atom and vinyloxy group on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and product distributions in chemical reactions.

Properties

IUPAC Name

1-ethenoxy-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGIBTGQKKDQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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